molecular formula C26H26ClN5O B10868537 [3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indol-2-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone

[3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indol-2-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone

Cat. No.: B10868537
M. Wt: 460.0 g/mol
InChI Key: PUUYJIXHPGTIQL-UHFFFAOYSA-N
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Description

The compound [3-(4-CHLOROPHENYL)-5-ETHYL-1-METHYL-1H-INDOL-2-YL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is a complex organic molecule that features an indole core, a chlorophenyl group, and a pyrimidinyl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-CHLOROPHENYL)-5-ETHYL-1-METHYL-1H-INDOL-2-YL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. The process begins with the formation of the indole core, which can be synthesized through Fischer indole synthesis or other methods involving cyclization reactions. The chlorophenyl group is introduced via electrophilic aromatic substitution, while the pyrimidinyl piperazine moiety is attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[3-(4-CHLOROPHENYL)-5-ETHYL-1-METHYL-1H-INDOL-2-YL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Halogenating agents, nucleophiles, or electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

[3-(4-CHLOROPHENYL)-5-ETHYL-1-METHYL-1H-INDOL-2-YL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE: has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [3-(4-CHLOROPHENYL)-5-ETHYL-1-METHYL-1H-INDOL-2-YL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to various receptors, influencing biological processes. The compound may act as an agonist or antagonist, modulating the activity of enzymes, receptors, or ion channels.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-(4-CHLOROPHENYL)-5-ETHYL-1-METHYL-1H-INDOL-2-YL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H26ClN5O

Molecular Weight

460.0 g/mol

IUPAC Name

[3-(4-chlorophenyl)-5-ethyl-1-methylindol-2-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C26H26ClN5O/c1-3-18-5-10-22-21(17-18)23(19-6-8-20(27)9-7-19)24(30(22)2)25(33)31-13-15-32(16-14-31)26-28-11-4-12-29-26/h4-12,17H,3,13-16H2,1-2H3

InChI Key

PUUYJIXHPGTIQL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(C(=C2C3=CC=C(C=C3)Cl)C(=O)N4CCN(CC4)C5=NC=CC=N5)C

Origin of Product

United States

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